Labetalol Hydrochloride is the hydrochloride form of labetalol, a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.
A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS.
See also: Labetalol (has active moiety); Hydrochlorothiazide; labetalol hydrochloride (component of).
Labetalol hydrochloride
CAS No.: 32780-64-6
Cat. No.: VC21340402
Molecular Formula: C19H25ClN2O3
Molecular Weight: 364.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 32780-64-6 |
---|---|
Molecular Formula | C19H25ClN2O3 |
Molecular Weight | 364.9 g/mol |
IUPAC Name | 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H |
Standard InChI Key | WQVZLXWQESQGIF-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES | CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Appearance | Off-White Solid |
Melting Point | 178-180°C |
Chemical Structure and Properties
Molecular Identity
Labetalol hydrochloride is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-salicylamide monohydrochloride . It possesses a unique molecular structure that enables its dual alpha and beta-adrenergic blocking activities.
The molecular formula of labetalol hydrochloride is C₁₉H₂₄N₂O₃ - HCl with a molecular weight of 364.87 g/mol . The structural formula is characterized by a benzamide core with hydroxyl and amine functional groups that are critical to its pharmacological activity.
Physical and Chemical Properties
Labetalol hydrochloride appears as a white to off-white crystalline powder with a melting point of approximately 180°C . The compound demonstrates specific solubility characteristics that influence its pharmaceutical formulation:
Table 1: Physicochemical Properties of Labetalol Hydrochloride
In pharmaceutical preparations, labetalol hydrochloride injection is a clear, colorless to light yellow aqueous sterile isotonic solution with a pH range of 3.0 to 4.5 .
Stereochemistry
Labetalol hydrochloride possesses two asymmetric centers and therefore exists as a molecular complex of two diastereoisomeric pairs . This stereochemical complexity contributes to its pharmacological profile. Specifically, dilevalol, the R,R' stereoisomer, constitutes approximately 25% of racemic labetalol . The stereochemistry of labetalol is significant as it relates to the different receptor interactions and pharmacological effects of the individual isomers.
Pharmacology
Mechanism of Action
Labetalol hydrochloride functions as an adrenergic receptor blocking agent with both selective alpha1- and nonselective beta-adrenergic receptor blocking actions in a single substance . This dual mechanism distinguishes it from conventional beta-blockers and provides a hemodynamic profile that is advantageous in certain clinical scenarios.
Receptor Activity
The receptor blocking profile of labetalol hydrochloride demonstrates differential potency at alpha and beta receptors. In humans, the ratio of alpha- to beta-blockade has been estimated to be approximately 1:3 following oral administration and 1:7 following intravenous administration . This indicates that labetalol is more potent at beta-adrenoceptors than at alpha1-adrenoceptors .
The compound exhibits nonselective antagonism at beta-adrenoceptors and competitive antagonism of postsynaptic alpha1-adrenoceptors . Beta2-agonist activity has been demonstrated in animals, with minimal beta1-agonist (intrinsic sympathomimetic activity) detected .
Pharmacodynamic Effects
The capacity of labetalol to block alpha-receptors in humans has been demonstrated by attenuation of the pressor effect of phenylephrine and by a significant reduction of the pressor response caused by other stimulants . At doses greater than those required for alpha- or beta-adrenergic blockade, labetalol demonstrates a membrane-stabilizing effect in animal studies .
Pharmacokinetics
Metabolism and Elimination
Labetalol hydrochloride undergoes extensive hepatic metabolism with no active metabolites identified . The elimination half-life of the drug is approximately 6 hours , which informs its dosing frequency in clinical practice. The absence of active metabolites simplifies the clinical monitoring and dosage adjustments of labetalol compared to medications that produce active metabolites.
Pharmaceutical Formulations
Parenteral Formulations
Labetalol hydrochloride is available as an intravenous injection formulation for the management of severe hypertension . The injectable solution is a clear, colorless to light yellow aqueous sterile isotonic preparation.
Table 2: Composition of Labetalol Hydrochloride Injection
Component | Quantity per mL | Function |
---|---|---|
Labetalol hydrochloride | 5 mg | Active ingredient |
Anhydrous dextrose | 45 mg | Tonicity adjuster |
Edetate disodium | 0.1 mg | Chelating agent |
Methylparaben | 0.8 mg | Preservative |
Propylparaben | 0.1 mg | Preservative |
Citric acid monohydrate | q.s. | pH adjuster |
Sodium hydroxide | q.s. | pH adjuster |
The pH of the injection is adjusted to a range of 3.0 to 4.5 . The formulation is available in ready-to-use presentations including Labetalol HCl in Sodium Chloride Injection and Labetalol HCl in Dextrose Injection .
Oral Formulations
Labetalol hydrochloride is available in tablet form for oral administration, with strengths of 100 mg and 200 mg . The tablet formulations contain various excipients to ensure proper drug delivery and stability.
Table 3: Excipients in Labetalol Hydrochloride Tablets
Excipient | Function |
---|---|
Colloidal silicon dioxide | Glidant |
Croscarmellose sodium | Disintegrant |
Hydroxypropyl cellulose | Binder |
Hydroxypropyl methylcellulose | Film coating |
Magnesium stearate | Lubricant |
Methylcellulose | Binder |
Polyethylene glycol | Film coating plasticizer |
Titanium dioxide | Colorant |
D&C Yellow #10 Aluminum Lake 16% (100 mg only) | Colorant |
FD&C Yellow #6 Aluminum Lake 40% (100 mg only) | Colorant |
Bioequivalence Data
A comparative bioavailability study was conducted with 16 healthy adult male volunteers under fasting conditions to evaluate the relative bioavailability of 200 mg oral doses of labetalol hydrochloride from different manufacturers .
Table 4: Comparative Bioavailability Data for Labetalol Hydrochloride 200 mg Tablets
Parameter | Test (Geometric Mean) | Reference (Geometric Mean) | % Ratio of Geometric Means | 90% Confidence Interval |
---|---|---|---|---|
AUCT (ng·h/mL) | 299.4 | 304.3 | 98.4 | 88.3-109.7 |
AUCI (ng·h/mL) | 344.0 | 349.5 | 98.4 | 89.1-108.8 |
Cmax (ng/mL) | 122.5 | 125.2 | 97.8 | 77.3-123.8 |
Tmax (h) | 0.98 | 0.81 | - | - |
T1/2 (h) | 5.44 | - | - | - |
Clinical Applications
Indications
Labetalol hydrochloride is indicated for various hypertensive conditions:
Additionally, preliminary studies indicate that labetalol may be of value in the management of ischemic heart disease, though this application requires further investigation .
Dosage and Administration
Labetalol hydrochloride can be administered through both oral and intravenous routes. For oral administration, it can be used alone as an initial agent in patients for whom an alpha-beta-blocker is preferred over a diuretic . More commonly, labetalol is used in combination with other drugs, particularly thiazide diuretics .
For severe hypertension requiring immediate intervention, intravenous labetalol hydrochloride is indicated to lower blood pressure . The specific dosing regimens must be individualized based on patient characteristics and clinical response.
Special Populations
Lower doses of labetalol hydrochloride are likely to be required in elderly patients due to altered pharmacokinetics and increased sensitivity to the drug's effects . Careful monitoring and dose adjustments are necessary for this population.
Manufacturing and Synthesis
Synthetic Routes
The synthesis of labetalol hydrochloride involves several chemical reactions. One patented process describes the following steps:
-
Reaction of 1-methyl-3-phenylpropylamine with 5-(bromoacetyl)-2-hydroxy benzamide in the presence of a solvent to yield 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide
-
Reduction of this intermediate with sodium borohydrate in the presence of a base and solvent to give 2-Hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide
-
Addition of water and toluene to the reaction mixture, followed by separation of the aqueous layer
-
Addition of concentrated hydrochloric acid to the aqueous layer to produce crude labetalol hydrochloride
-
Purification by dissolution in methanol and recrystallization using isopropyl alcohol to obtain pure labetalol hydrochloride
The reaction temperature typically ranges from 25°C to 35°C, preferably at room temperature, with reaction durations ranging from 1 to 1.5 hours .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume